Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of propanoic acid and features a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 3-(3-bromo-2-methylphenyl)-2-oxopropanoate or 3-(3-bromo-2-methylphenyl)-2-carboxypropanoate.
Reduction: 3-(3-bromo-2-methylphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
3-Bromo-2-methylbenzoic acid: Shares the brominated aromatic ring but lacks the ester and hydroxyl groups.
Methyl 3-bromo-2-methylbenzoate: Similar ester structure but without the hydroxyl group.
3-Bromo-2-methylbenzyl alcohol: Contains the brominated aromatic ring and hydroxyl group but lacks the ester functionality.
Uniqueness: Methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate is unique due to the combination of its brominated aromatic ring, ester, and hydroxyl functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13BrO3 |
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Molecular Weight |
273.12 g/mol |
IUPAC Name |
methyl 3-(3-bromo-2-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO3/c1-7-8(4-3-5-9(7)12)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI Key |
ZGEHYPKIMYXNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC(C(=O)OC)O |
Origin of Product |
United States |
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